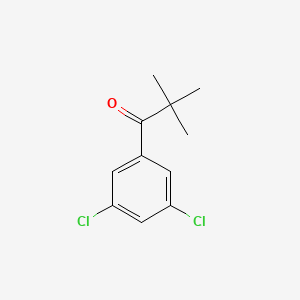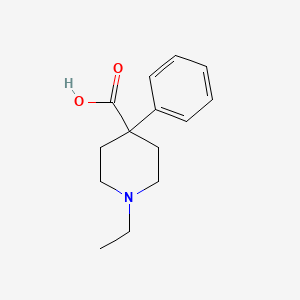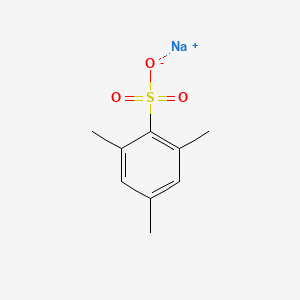
叔丁醇钠
描述
Sodium tert-butoxide (NaOtBu) is a chemical compound with the formula (CH3)3CONa . It is a strong, non-nucleophilic base, which means it does not readily donate its electrons to other substances. It is flammable and sensitive to moisture .
Synthesis Analysis
Sodium tert-butoxide can be synthesized via the condensation of furfural with nitromethane using sodium tert-butoxide as a catalyst . Another method involves treating tert-butyl alcohol with sodium hydride .Molecular Structure Analysis
The molecular formula of Sodium tert-butoxide is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers .Chemical Reactions Analysis
Sodium tert-butoxide immediately reacts with water to form sodium hydroxide . It is used to prepare tert-butoxide complexes. For example, hexa(tert-butoxy)ditungsten(III) is obtained by the salt metathesis reaction from a ditungsten heptachloride .Physical And Chemical Properties Analysis
Sodium tert-butoxide is a strong, non-nucleophilic base. It is flammable and moisture sensitive .科学研究应用
联芳烃的合成
叔丁醇钠作为促进剂,用于通过芳香族化合物与卤代芳烃的 C-H 键芳基化反应合成联芳烃。 该过程对于创建用于医药和农用化学品的复杂有机化合物至关重要 .
钯催化胺化反应
它在钯催化的胺化反应中用作碱,这些反应是生产各种有机化合物的基本步骤,包括用于药物开发和合成的化合物 .
芳基叔丁基醚合成
叔丁醇钠用作碱,在钯催化剂的促进下,从未活化的芳基卤化物合成芳基叔丁基醚。 该反应在有机化学中对于创建保护基和连接至关重要 .
过渡金属预催化剂的活化
它有助于活化第一排过渡金属预催化剂,这些催化剂对于化学合成和工业应用中的各种催化过程至关重要 .
芳基氯化物的胺化
叔丁醇钠用作芳基氯化物胺化的碱,这是一种重要的反应,用于构建含氮化合物,这些化合物通常存在于医药中 .
金属催化剂的发现
该化合物在活化地球丰度金属催化剂方面起着重要作用,从而导致了更具可持续性和成本效益的新型催化活性的发现 .
原子层沉积的前驱体
作用机制
Target of Action
Sodium tert-butoxide primarily targets protons in organic compounds . As a strong, non-nucleophilic base, Sodium tert-butoxide is known for its ability to deprotonate weakly acidic hydrogen atoms in organic molecules .
Mode of Action
The interaction of Sodium tert-butoxide with its targets involves the removal of a proton (H+) from the organic compound, leading to the formation of water and a double bond in the organic molecule . This process is known as deprotonation . Sodium tert-butoxide’s large, bulky structure makes it perform exceptionally poorly in substitution, literally eliminating any side reactions when the desired product is the elimination product .
Biochemical Pathways
Sodium tert-butoxide is involved in several biochemical pathways, including the Buchwald–Hartwig amination . In this pathway, Sodium tert-butoxide acts as a base to facilitate the coupling of aryl halides with benzene derivatives . It’s also used in the synthesis of tert-butoxide complexes .
Pharmacokinetics
It’s important to note that sodium tert-butoxide is a strong base and is moisture sensitive . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The action of Sodium tert-butoxide results in the formation of new organic compounds through elimination reactions . For example, it can facilitate the coupling of aryl halides with benzene derivatives to form new compounds . It’s also used to prepare tert-butoxide complexes .
Action Environment
The action, efficacy, and stability of Sodium tert-butoxide can be influenced by various environmental factors. It is flammable and moisture sensitive , and may ignite on contact with air leading to spontaneous combustion and burning rapidly . Therefore, it should be stored in a dry, inert gas environment . It’s also important to note that Sodium tert-butoxide reacts violently with water , which can affect its stability and efficacy in aqueous environments.
安全和危害
未来方向
Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .
生化分析
Biochemical Properties
Sodium tert-butoxide plays a crucial role in biochemical reactions, particularly in the deprotonation of weak acids. It is commonly used in the Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds. In this reaction, sodium tert-butoxide interacts with palladium catalysts and aryl halides to produce aryl amines. The compound’s strong basicity and non-nucleophilic nature make it an ideal reagent for such transformations. Additionally, sodium tert-butoxide is used to prepare tert-butoxide complexes, such as hexa(tert-butoxy)ditungsten(III), through salt metathesis reactions .
Cellular Effects
Sodium tert-butoxide can have significant effects on various types of cells and cellular processes. Due to its strong basicity, it can disrupt cellular membranes and cause cell lysis. This compound can also influence cell signaling pathways by deprotonating key intermediates, thereby altering the activity of enzymes and other proteins involved in these pathways. Furthermore, sodium tert-butoxide can affect gene expression by modifying the cellular environment and influencing the activity of transcription factors .
Molecular Mechanism
At the molecular level, sodium tert-butoxide exerts its effects primarily through deprotonation reactions. It acts as a strong base, abstracting protons from weak acids and facilitating the formation of carbon-carbon and carbon-nitrogen bonds. In the Buchwald-Hartwig amination, sodium tert-butoxide deprotonates the amine, allowing it to react with the palladium catalyst and aryl halide to form the desired product. Additionally, sodium tert-butoxide can form tert-butoxide complexes with various metals, further expanding its utility in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tert-butoxide can change over time due to its sensitivity to moisture and air. This compound is highly reactive and can degrade when exposed to atmospheric moisture, leading to a decrease in its effectiveness. Long-term studies have shown that sodium tert-butoxide can cause significant changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of sodium tert-butoxide can vary significantly with different dosages in animal models. At low doses, it can act as an effective reagent for biochemical reactions without causing significant toxicity. At high doses, sodium tert-butoxide can cause severe toxic effects, including tissue damage and organ failure. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Sodium tert-butoxide is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors involved in deprotonation reactions, facilitating the formation of key intermediates in metabolic processes. The compound’s ability to deprotonate weak acids makes it a valuable tool in studying metabolic flux and metabolite levels in biochemical research .
Transport and Distribution
Within cells and tissues, sodium tert-butoxide is transported and distributed primarily through passive diffusion due to its small size and high reactivity. It can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The compound’s strong basicity also allows it to disrupt cellular membranes, further affecting its distribution within cells .
Subcellular Localization
Sodium tert-butoxide is primarily localized in the cytoplasm due to its ability to diffuse through cellular membranes. Its activity and function can be influenced by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, sodium tert-butoxide can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
sodium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073935 | |
| Record name | 2-Propanol, 2-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
865-48-5 | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 2-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-methylpropan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium tert-butoxide facilitate β-hydride elimination in nickelalactone complexes?
A1: Sodium tert-butoxide acts as a strong base, directly deprotonating the β-hydrogen in nickelalactone complexes. This eliminates the need for hydride transfer to the nickel center, facilitating the elimination process [].
Q2: Can weaker bases achieve the same effect as Sodium tert-butoxide in this reaction?
A2: Weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tert-butyliminotri(pyrrolidino)phosphorane (BTPP) were found to be ineffective in promoting β-hydride elimination from the investigated nickelalactone complex [].
Q3: What is the role of Sodium tert-butoxide in the anionic polymerization of methacrylic esters?
A3: Sodium tert-butoxide acts as a stabilizing agent for the growth center during polymerization. It extends the lifetime of the active anionic species, enabling the formation of higher molecular weight polymers with controlled molecular weight distributions []. This stabilization was successfully utilized in the stepwise copolymerization of n-butyl methacrylate and methyl methacrylate, yielding block copolymers [].
Q4: How does the presence of Sodium tert-butoxide affect the reaction between methyl methacrylate and methyl 2-sodioisobutyrate?
A4: Adding Sodium tert-butoxide increases the efficiency of methyl 2-sodioisobutyrate in the reaction. It promotes the formation of oligomers by enhancing the reactivity of the sodioisobutyrate with methyl methacrylate [].
Q5: Does Sodium tert-butoxide affect the cyclization of oligomers formed during methyl methacrylate polymerization?
A5: Yes, Sodium tert-butoxide suppresses the cyclization of oligomers, particularly in tetrahydrofuran (THF) []. This allows for better control over the linearity and structure of the resulting polymers.
Q6: What is the molecular formula and weight of Sodium tert-butoxide?
A6: The molecular formula of Sodium tert-butoxide is C4H9NaO, and its molecular weight is 96.11 g/mol.
Q7: Is there information on the spectroscopic data of Sodium tert-butoxide in the provided research?
A7: The provided research papers do not delve into the detailed spectroscopic characterization of Sodium tert-butoxide.
Q8: In which solvents is Sodium tert-butoxide known to be effective for anionic polymerization?
A8: Sodium tert-butoxide exhibits higher efficiency in tetrahydrofuran (THF) compared to toluene for the anionic polymerization of methacrylic esters [].
Q9: How does the solvent affect the rate of cyclization in the presence of Sodium tert-butoxide?
A9: Cyclization of oligomers is significantly faster in THF than in other solvents, even in the presence of Sodium tert-butoxide []. This suggests that solvent polarity plays a crucial role in these reactions.
Q10: What is the impact of temperature on reactions involving Sodium tert-butoxide?
A10: Lowering the reaction temperature helps suppress the undesired cyclization of oligomers, especially in THF, when using Sodium tert-butoxide [].
Q11: Can you provide examples of specific reactions where Sodium tert-butoxide acts as a catalyst or base?
A11: Certainly! Here are some examples from the provided research:
- Desulfonylation: Sodium tert-butoxide in dioxane facilitates the desulfonylation of N-indoles and N-azaindoles under basic conditions [].
- Alkylation: It acts as a base in the synthesis of diethyl [2-(phenylthio) ethyl]malonate by promoting the reaction between 2-chloroethyl phenyl sulfide and diethyl malonate [].
- Oxygen Alkylation: Replaces Sodium hydride as a safer base in the synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, a crucial intermediate for the antiviral drug adefovir dipivoxil [].
- Transamidation: Sodium tert-butoxide mediates the transamidation of N,N-dimethyl amides with primary amines, showcasing its versatility in amide bond formation [].
Q12: What are the advantages of using Sodium tert-butoxide in these reactions?
A12: Some advantages include its strong basicity, good solubility in organic solvents, and ability to promote reactions at relatively mild conditions.
Q13: What is the role of Sodium tert-butoxide in the synthesis of 4-trifluoromethylbenzoxepines?
A13: Sodium tert-butoxide acts as a base in the copper-catalyzed tandem C-C/C-O bond-forming reaction of trifluoromethyl-containing ortho-halo-β-chlorostyrenes with ketones []. It facilitates the α-alkenylation of ketones and subsequent O-arylation, leading to the formation of 4-trifluoromethylbenzoxepines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


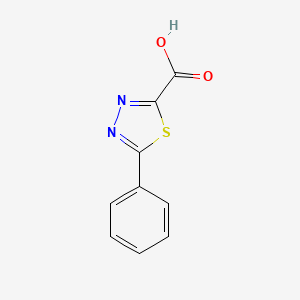

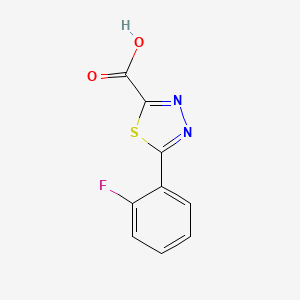
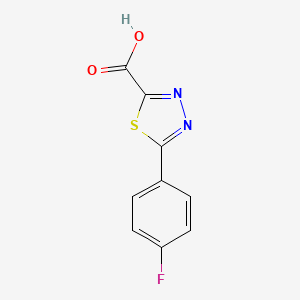
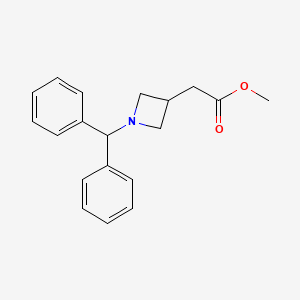
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
